2,3-Diphenyl-7H-furo[3,2-g][1]benzopyran-7-one
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Overview
Description
2,3-Diphenyl-7H-furo3,2-gbenzopyran-7-one is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound belongs to the class of furobenzopyran derivatives, which are characterized by a fused furan and benzopyran ring system. The presence of diphenyl groups at the 2 and 3 positions adds to its chemical diversity and potential reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Diphenyl-7H-furo3,2-gbenzopyran-7-one typically involves multi-step organic reactions. One common method includes the condensation of 2-benzoyl- and 2-(p-methoxybenzoyl)-3-methyl-5-acetyl-6-hydroxybenzofuran with appropriate reagents . The reaction conditions often require the use of strong acids or bases as catalysts, along with controlled temperatures to ensure the desired product formation.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
2,3-Diphenyl-7H-furo3,2-gbenzopyran-7-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogenation or metal hydrides, resulting in the formation of alcohols or alkanes.
Substitution: Electrophilic and nucleophilic substitution reactions are common, where halogens or other functional groups can be introduced into the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Hydrogen gas with a palladium catalyst, lithium aluminum hydride.
Substitution: Halogens, alkyl halides, and other electrophiles or nucleophiles under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or alkanes.
Scientific Research Applications
2,3-Diphenyl-7H-furo3,2-gbenzopyran-7-one has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2,3-Diphenyl-7H-furo3,2-gbenzopyran-7-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For instance, it may inhibit certain enzymes involved in metabolic pathways, leading to altered cellular functions .
Comparison with Similar Compounds
Similar Compounds
- 7H-Furo 3,2-gbenzopyran-7-one, 9-[(3-methyl-2-butenyl)oxy]- : Known for its unique structural properties and potential applications .
- 7H-Furo 3,2-gbenzopyran-7-one, 9-(2,3-epoxy-3-methylbutoxy)- : Exhibits similar reactivity and applications .
- 7H-Furo 3,2-gbenzopyran-7-one, 2,3-dihydro-2-(1-hydroxy-1-methylethyl)- : Known for its biological activities .
Uniqueness
2,3-Diphenyl-7H-furo3,2-gbenzopyran-7-one stands out due to the presence of diphenyl groups, which enhance its chemical diversity and potential reactivity. This structural uniqueness contributes to its wide range of applications in various scientific fields.
Properties
CAS No. |
54525-82-5 |
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Molecular Formula |
C23H14O3 |
Molecular Weight |
338.4 g/mol |
IUPAC Name |
2,3-diphenylfuro[3,2-g]chromen-7-one |
InChI |
InChI=1S/C23H14O3/c24-21-12-11-17-13-18-20(14-19(17)25-21)26-23(16-9-5-2-6-10-16)22(18)15-7-3-1-4-8-15/h1-14H |
InChI Key |
WIBFSSCAZNSSTK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(OC3=C2C=C4C=CC(=O)OC4=C3)C5=CC=CC=C5 |
Origin of Product |
United States |
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